molecular formula C13H18N4O4 B14579546 6-(1,3-Dimethyl-2,6-dioxopurin-7-YL)hexanoic acid CAS No. 61444-23-3

6-(1,3-Dimethyl-2,6-dioxopurin-7-YL)hexanoic acid

Cat. No.: B14579546
CAS No.: 61444-23-3
M. Wt: 294.31 g/mol
InChI Key: HUQNVYNWCHQBQJ-UHFFFAOYSA-N
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Description

7-(5-carboxypentyl)-1,3-dimethylxanthine: is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids and other organisms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-carboxypentyl)-1,3-dimethylxanthine typically involves the alkylation of 1,3-dimethylxanthine with a suitable carboxypentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-(5-carboxypentyl)-1,3-dimethylxanthine can undergo various chemical reactions, including:

    Oxidation: The carboxypentyl side chain can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The xanthine core can undergo nucleophilic substitution reactions, particularly at the 7-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various alkylated or acylated derivatives of xanthine.

Scientific Research Applications

Chemistry: In chemistry, 7-(5-carboxypentyl)-1,3-dimethylxanthine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can act as an inhibitor or activator of certain enzymes, providing insights into enzyme mechanisms and functions.

Medicine: In medicine, 7-(5-carboxypentyl)-1,3-dimethylxanthine is explored for its potential therapeutic applications. It may have roles in treating conditions related to purine metabolism or as a lead compound for developing new drugs.

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(5-carboxypentyl)-1,3-dimethylxanthine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological effects.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar xanthine structure but different substitution pattern.

    Theophylline (1,3-dimethylxanthine): Used in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with mild stimulant effects.

Uniqueness: 7-(5-carboxypentyl)-1,3-dimethylxanthine is unique due to its carboxypentyl side chain, which imparts different chemical and biological properties compared to other xanthine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61444-23-3

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

6-(1,3-dimethyl-2,6-dioxopurin-7-yl)hexanoic acid

InChI

InChI=1S/C13H18N4O4/c1-15-11-10(12(20)16(2)13(15)21)17(8-14-11)7-5-3-4-6-9(18)19/h8H,3-7H2,1-2H3,(H,18,19)

InChI Key

HUQNVYNWCHQBQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCC(=O)O

Origin of Product

United States

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